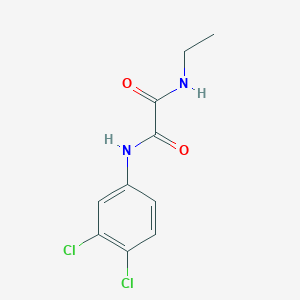
N-(3,4-dichlorophenyl)-N'-ethylethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-N'-ethylethanediamide, also known as DCE or EPTC, is an herbicide that is widely used in agriculture to control weeds. It was first introduced in the 1950s and has since become a popular choice among farmers due to its effectiveness and low cost. In
Mecanismo De Acción
N-(3,4-dichlorophenyl)-N'-ethylethanediamide works by inhibiting the growth of weeds through the disruption of the plant's cellular processes. Specifically, it targets the enzyme acetolactate synthase, which is essential for the production of branched-chain amino acids. Without this enzyme, the plant is unable to produce these amino acids and eventually dies.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-N'-ethylethanediamide has been shown to have a number of biochemical and physiological effects on plants. It has been found to inhibit the activity of certain enzymes, such as glutathione S-transferase and peroxidase, which are involved in the detoxification of herbicides. In addition, N-(3,4-dichlorophenyl)-N'-ethylethanediamide has also been shown to affect the levels of certain hormones in plants, such as abscisic acid and cytokinins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,4-dichlorophenyl)-N'-ethylethanediamide in lab experiments is its low cost and availability. It is also relatively easy to synthesize, making it a popular choice among researchers. However, one limitation is its potential toxicity, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on N-(3,4-dichlorophenyl)-N'-ethylethanediamide. One area of interest is its potential use in the treatment of cancer, as it has been shown to have cytotoxic effects on certain cancer cell lines. In addition, there is also potential for the development of new herbicides based on the structure of N-(3,4-dichlorophenyl)-N'-ethylethanediamide, which could lead to more effective and environmentally friendly weed control methods.
In conclusion, N-(3,4-dichlorophenyl)-N'-ethylethanediamide is a widely used herbicide that has been extensively studied for its effectiveness and safety. Its mechanism of action involves the inhibition of acetolactate synthase, which is essential for the production of branched-chain amino acids in plants. While it has been found to have a number of advantages for lab experiments, such as low cost and availability, it also has potential limitations due to its toxicity. However, there are numerous future directions for research on N-(3,4-dichlorophenyl)-N'-ethylethanediamide, including its potential use in cancer treatment and the development of new herbicides.
Métodos De Síntesis
The synthesis of N-(3,4-dichlorophenyl)-N'-ethylethanediamide involves the reaction of 3,4-dichloroaniline with ethyl chloroformate to form N-(3,4-dichlorophenyl)-N'-ethoxycarbonyl ethylenediamine. This compound is then treated with ethylenediamine to produce N-(3,4-dichlorophenyl)-N'-ethylethanediamide.
Aplicaciones Científicas De Investigación
N-(3,4-dichlorophenyl)-N'-ethylethanediamide has been widely studied in the field of weed control, with numerous research studies focusing on its effectiveness and safety. It has been found to be particularly effective against annual grasses and broadleaf weeds, making it a popular choice among farmers. In addition, N-(3,4-dichlorophenyl)-N'-ethylethanediamide has also been studied for its potential use in the treatment of certain diseases, such as cancer.
Propiedades
IUPAC Name |
N'-(3,4-dichlorophenyl)-N-ethyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-2-13-9(15)10(16)14-6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPMTGONSOAQPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-N'-ethylethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propanamine](/img/structure/B5125095.png)

![3-{[(2-pyridinylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5125122.png)
![2-(4-chlorophenoxy)-N'-[(4-chlorophenoxy)acetyl]-N-isopropylacetohydrazide](/img/structure/B5125130.png)

![7-[(2-oxocyclohexyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5125145.png)
![1-[4-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B5125147.png)
![diethyl 2-{[N-(2-phenylethyl)glycyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B5125158.png)
![N-ethyl-3-[4-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide](/img/structure/B5125164.png)
![6-chloro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-benzimidazole](/img/structure/B5125166.png)

![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5125190.png)

![5-[3-(5-chloro-2-hydroxyphenyl)-2-methyl-2-propen-1-ylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5125198.png)